molecular formula C6H6O4 B14736918 Hex-3-ynedioic acid CAS No. 5963-39-3

Hex-3-ynedioic acid

Cat. No.: B14736918
CAS No.: 5963-39-3
M. Wt: 142.11 g/mol
InChI Key: AMSLCAXTKHXISX-UHFFFAOYSA-N
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Description

Hex-3-ynedioic acid (IUPAC name: hexa-3-ynedioic acid) is a dicarboxylic acid featuring a triple bond (alkyne group) at the third carbon position. Its hypothetical structure is HOOC-CH₂-C≡C-CH₂-COOH, with the molecular formula C₆H₆O₄. This compound is characterized by two terminal carboxylic acid groups and a conjugated triple bond, which significantly influences its reactivity and physical properties.

Properties

IUPAC Name

hex-3-ynedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLCAXTKHXISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544132
Record name Hex-3-ynedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5963-39-3
Record name Hex-3-ynedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-3-ynedioic acid can be synthesized through various methods. One common approach involves the oxidation of hex-3-yne using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically occurs under acidic conditions to facilitate the cleavage of the triple bond and the formation of carboxylic acid groups at both ends of the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of hex-3-yne followed by oxidation. This method allows for the efficient conversion of the starting material into the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hex-3-ynedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form this compound derivatives with additional functional groups.

    Reduction: Reduction of this compound can lead to the formation of hex-3-enedioic acid or hexane-1,6-dioic acid, depending on the reducing agent and conditions used.

    Substitution: The carboxylic acid groups in this compound can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed:

    Oxidation: this compound derivatives with additional functional groups.

    Reduction: Hex-3-enedioic acid or hexane-1,6-dioic acid.

    Substitution: Esters, amides, and other derivatives of this compound.

Scientific Research Applications

Hex-3-ynedioic acid has a wide range of applications in scientific research, including:

Chemistry:

    Synthesis of Polymers: this compound can be used as a monomer in the synthesis of polyesters and other polymers with unique properties.

    Catalysis: The compound can serve as a ligand or substrate in various catalytic reactions, including cross-coupling and hydrogenation.

Biology:

    Metabolic Studies: this compound and its derivatives can be used as probes to study metabolic pathways and enzyme activities in biological systems.

Medicine:

    Drug Development: The unique structure of this compound makes it a potential candidate for the development of new drugs with specific biological activities.

Industry:

    Material Science: this compound can be used in the production of advanced materials with specific mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism by which hex-3-ynedioic acid exerts its effects depends on the specific application and context

Molecular Targets:

    Enzymes: this compound can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

    Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and responses.

Pathways Involved:

    Metabolic Pathways: this compound can be metabolized by cells, leading to the production of various metabolites that participate in different biochemical processes.

    Signaling Pathways: The compound can influence cellular signaling pathways, affecting gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hex-3-ynedioic Acid vs. Hex-3-enedioic Acid

Key differences include:

Property This compound (Hypothetical) Hex-3-enedioic Acid (3-HEXENEDIOIC ACID)
Molecular Formula C₆H₆O₄ C₆H₈O₄
Molecular Weight ~142.11 g/mol 144.1253 g/mol
Bond Type Triple bond (C≡C) Double bond (C=C)
Stereoisomerism None (linear alkyne) E/Z isomerism possible
Reactivity High (alkyne undergoes cycloadditions, hydrogenation) Moderate (alkene undergoes electrophilic additions)
Acidity Higher (triple bond withdraws electrons) Lower (less electron-withdrawing)

The triple bond in this compound increases acidity (lower pKa) compared to the double-bond analog due to stronger electron withdrawal. This also enhances reactivity in click chemistry or polymerization reactions .

This compound vs. Hexanedioic Acid (Adipic Acid)

Key contrasts:

Property This compound (Hypothetical) Hexanedioic Acid (Adipic Acid)
Molecular Formula C₆H₆O₄ C₆H₁₀O₄
Molecular Weight ~142.11 g/mol 146.14 g/mol
Bond Saturation Unsaturated (alkyne) Fully saturated
Melting Point Lower (estimated) 152–153°C
Applications Potential in polymers, organic synthesis Nylon production, food additives (E355)

The saturated structure of adipic acid makes it thermally stable and ideal for industrial polymer synthesis, while the unsaturated this compound may prioritize specialized organic reactions .

Comparison with Mono-Carboxylic Acids

While this compound is a dicarboxylic acid, mono-carboxylic analogs like 3-hexenoic acid (CAS 1577-18-0) highlight functional group differences:

Property This compound (Hypothetical) 3-Hexenoic Acid (E-isomer)
Functional Groups Two -COOH groups One -COOH group
Molecular Formula C₆H₆O₄ C₆H₁₀O₂
Molecular Weight ~142.11 g/mol 114.1424 g/mol
Applications Polymer precursors, specialty chemicals Flavors, fragrances

Limitations of the Analysis

The provided evidence lacks direct data on this compound, necessitating inferences from analogs like Hex-3-enedioic acid and adipic acid. Experimental properties such as solubility, exact melting points, and toxicity remain speculative without primary data.

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